Sinapoyl malate
Overview
Description
Sinapoyl malate is a naturally occurring compound found predominantly in plants, particularly in the Brassicaceae family. It is a derivative of sinapic acid, a type of hydroxycinnamic acid, and plays a crucial role in protecting plants from ultraviolet radiation by acting as a natural UV filter. This compound is also known for its antioxidant properties, which help in scavenging free radicals and protecting plant tissues from oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sinapoyl malate can be achieved through a two-step process involving the opening of Meldrum’s acid with unprotected naturally occurring hydroxy acids, followed by a Knoevenagel-Doebner condensation with biomass-derived p-hydroxybenzaldehydes. This method is considered green and sustainable, offering good yields and minimal environmental impact .
Industrial Production Methods: Industrial production of this compound focuses on sustainable and eco-friendly methods. The two-step synthetic route mentioned above is favored due to its efficiency and lower environmental footprint. This method allows for the production of this compound and its analogs in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Sinapoyl malate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions include various derivatives of sinapic acid, such as sinapoyl glucose and sinapoyl choline .
Scientific Research Applications
Sinapoyl malate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the photophysical properties of hydroxycinnamic acid derivatives.
Biology: Its role as a natural UV filter makes it a subject of interest in plant biology and photoprotection studies.
Medicine: Due to its antioxidant properties, this compound is being explored for potential therapeutic applications, including anti-inflammatory and anti-cancer treatments.
Industry: It is used in the cosmetic industry as a natural UV filter in sunscreens and other skincare products .
Mechanism of Action
Sinapoyl malate exerts its effects primarily through its ability to absorb ultraviolet radiation and dissipate the energy as heat, thus protecting plant tissues from UV-induced damage. It also acts as an antioxidant by scavenging reactive oxygen species, thereby preventing oxidative stress. The molecular targets include various cellular components such as lipids, proteins, and DNA, which are protected from oxidative damage by the antioxidant action of this compound .
Comparison with Similar Compounds
Sinapic Acid: The parent compound of sinapoyl malate, known for its antioxidant and anti-inflammatory properties.
Sinapoyl Glucose: Another ester of sinapic acid, found in various plants and known for similar UV-protective properties.
Sinapoyl Choline:
Uniqueness: this compound is unique due to its dual role as a UV filter and an antioxidant. Its ability to dissipate UV energy as heat and its high photostability make it particularly valuable in both plant biology and cosmetic applications .
Properties
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDGAPSRYCQPBG-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346426 | |
Record name | Sinapoyl malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92344-58-6 | |
Record name | Sinapoyl malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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